molecular formula C17H12BrFN4S B10872363 8-bromo-3-[(4-fluorobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole

8-bromo-3-[(4-fluorobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B10872363
M. Wt: 403.3 g/mol
InChI Key: QLAQVANSJSGKQM-UHFFFAOYSA-N
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Description

8-Bromo-3-[(4-fluorobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is a synthetic organic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of a bromine atom, a fluorobenzyl group, and a sulfanyl linkage, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-3-[(4-fluorobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized through a cyclization reaction involving appropriate precursors such as indole derivatives and triazine compounds.

    Introduction of the Bromine Atom: Bromination is usually achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the desired position.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.

    Formation of the Sulfanyl Linkage: The final step involves the formation of the sulfanyl linkage, typically through a thiolation reaction using a thiol reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom or the triazinoindole core, potentially leading to debromination or reduction of the triazine ring.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Debrominated triazinoindole derivatives.

    Substitution: Various substituted triazinoindole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 8-bromo-3-[(4-fluorobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole has been studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, offering therapeutic benefits in areas such as oncology or infectious diseases.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-bromo-3-[(4-fluorobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole: Lacks the bromine atom, which may affect its reactivity and biological activity.

    8-Chloro-3-[(4-fluorobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical and biological properties.

    5-Methyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole: Lacks the bromine atom, which may influence its overall activity and applications.

Uniqueness

The presence of the bromine atom in 8-bromo-3-[(4-fluorobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole distinguishes it from similar compounds, potentially enhancing its reactivity and providing unique opportunities for further chemical modifications and applications.

Properties

Molecular Formula

C17H12BrFN4S

Molecular Weight

403.3 g/mol

IUPAC Name

8-bromo-3-[(4-fluorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C17H12BrFN4S/c1-23-14-7-4-11(18)8-13(14)15-16(23)20-17(22-21-15)24-9-10-2-5-12(19)6-3-10/h2-8H,9H2,1H3

InChI Key

QLAQVANSJSGKQM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3=C1N=C(N=N3)SCC4=CC=C(C=C4)F

Origin of Product

United States

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